molecular formula C21H16FNO2 B11958974 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide CAS No. 853355-82-5

3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide

Cat. No.: B11958974
CAS No.: 853355-82-5
M. Wt: 333.4 g/mol
InChI Key: OQKGCAPMMOKHFB-NTEUORMPSA-N
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Description

3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is an organic compound that features a fluorophenyl group and a phenoxyphenyl group connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.

    Coupling Reaction: The imine is then subjected to a coupling reaction with 4-phenoxyphenylboronic acid under palladium-catalyzed conditions to form the desired product.

    Amidation: The final step involves the amidation of the coupled product with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-(4-phenoxyphenyl)-2-propenamide
  • 3-(3-Bromophenyl)-N-(4-phenoxyphenyl)-2-propenamide
  • 3-(3-Methylphenyl)-N-(4-phenoxyphenyl)-2-propenamide

Uniqueness

3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

CAS No.

853355-82-5

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)-N-(4-phenoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H16FNO2/c22-17-6-4-5-16(15-17)9-14-21(24)23-18-10-12-20(13-11-18)25-19-7-2-1-3-8-19/h1-15H,(H,23,24)/b14-9+

InChI Key

OQKGCAPMMOKHFB-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F

Origin of Product

United States

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